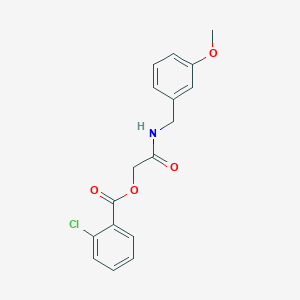

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate, also known as MBOCA, is a chemical compound that has been widely used in the manufacturing of polyurethane products. Despite its usefulness in industry, MBOCA has been found to have harmful effects on human health and the environment.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves the reaction of 3-methoxybenzylamine with ethyl 2-chlorobenzoate, followed by the addition of acetic anhydride and catalytic amounts of pyridine to form the final product.

Starting Materials

3-methoxybenzylamine, ethyl 2-chlorobenzoate, acetic anhydride, pyridine

Reaction

Step 1: 3-methoxybenzylamine is reacted with ethyl 2-chlorobenzoate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate., Step 2: Acetic anhydride is added to the reaction mixture and the reaction is heated to reflux. Catalytic amounts of pyridine are added to the mixture to act as a catalyst for the reaction. The reaction mixture is stirred for several hours until the reaction is complete., Step 3: The reaction mixture is cooled and the product is isolated by filtration. The product is washed with cold water and dried under vacuum to obtain the final product, 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate.

Mechanism Of Action

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is metabolized in the liver to form a reactive intermediate that can bind to DNA and proteins, leading to cellular damage. It has been shown to cause oxidative stress, inflammation, and DNA damage in vitro and in vivo.

Biochemical And Physiological Effects

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate exposure has been associated with liver and kidney damage, respiratory problems, and cancer. It has been shown to cause DNA damage and chromosomal aberrations in human cells. In animal studies, 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has been found to cause tumors in the liver, kidney, and lung.

Advantages And Limitations For Lab Experiments

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be used as a model compound to study the toxicity of aromatic amines and isocyanates. It has been widely used in scientific research to investigate the mechanisms of toxicity of polyurethane products. However, 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a highly toxic and carcinogenic compound, and its use in lab experiments requires strict safety precautions.

Future Directions

Future research on 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate should focus on developing safer alternatives to this compound in the manufacturing of polyurethane products. Studies should also investigate the mechanisms of toxicity of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate metabolites and their effects on human health. Additionally, research should be conducted to identify biomarkers of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate exposure and to develop effective methods for detecting and monitoring 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate in the environment.

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has been studied extensively in scientific research due to its potential toxicity to human health and the environment. It has been used as a model compound to study the mechanisms of toxicity of aromatic amines and isocyanates. 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate has also been used to investigate the carcinogenicity of polyurethane products that contain this compound.

properties

IUPAC Name |

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-22-13-6-4-5-12(9-13)10-19-16(20)11-23-17(21)14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQSEWQVKDIXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B3005689.png)

![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3005690.png)

![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)

![2-[[1-(Naphthalene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3005696.png)